Methyl 2-{[(2-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}benzoate
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Overview
Description
Methyl 2-(2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamido)benzoate is a complex organic compound with a unique structure that includes a pyrimidine ring and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamido)benzoate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the pyrimidine ring, followed by sulfonation and esterification to introduce the sulfonamido and benzoate groups, respectively. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The sulfonamido and ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
Methyl 2-(2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamido)benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 2-(2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamido)benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, receptor binding, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-(benzyloxycarbonylamino)propan-2-yl)-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylate
- Methyl 2-(2-(((benzyloxy)carbonyl)amino)propan-2-yl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate
Uniqueness
Methyl 2-(2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamido)benzoate is unique due to the presence of the sulfonamido group, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that may lack this functional group or have different substituents, leading to variations in reactivity and applications.
Properties
Molecular Formula |
C12H11N3O6S |
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Molecular Weight |
325.30 g/mol |
IUPAC Name |
methyl 2-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]benzoate |
InChI |
InChI=1S/C12H11N3O6S/c1-21-11(17)7-4-2-3-5-8(7)15-22(19,20)9-6-13-12(18)14-10(9)16/h2-6,15H,1H3,(H2,13,14,16,18) |
InChI Key |
PLWCVGJOOHELHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CNC(=O)NC2=O |
Origin of Product |
United States |
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